2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one
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Overview
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound with diverse applications in scientific research. It boasts a complex molecular structure featuring quinazolinone and oxadiazole moieties, essential for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Preparation of the benzo[d][1,3]dioxole derivative.
Formation of the oxadiazole ring via cyclization with the appropriate thioamide.
Coupling of the oxadiazole moiety with quinazolinone through nucleophilic substitution, often under reflux conditions with a suitable base.
Purification using chromatography to isolate the target compound.
Industrial Production Methods
Industrial production may rely on similar synthetic routes but scaled up with optimized reaction conditions. Techniques such as continuous flow synthesis and automated purification are used to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative reactions, particularly at the benzo[d][1,3]dioxol and oxadiazole rings, resulting in various oxidized derivatives.
Reduction: Reduction can occur at the quinazolinone moiety, modifying its functionality and reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at positions adjacent to the oxadiazole and quinazolinone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidized derivatives of the dioxol and oxadiazole rings.
Reduced forms of the quinazolinone moiety.
Various substituted products depending on the reagents used.
Scientific Research Applications
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one has broad applications:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored in drug discovery for its potential therapeutic effects.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, including:
Enzyme inhibition, affecting biochemical pathways.
Binding to receptor sites, modulating cellular responses.
Interference with nucleic acid synthesis, impacting genetic processes.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one
2-(((3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one
Highlighting Uniqueness
The combination of the benzo[d][1,3]dioxol, oxadiazole, and quinazolinone rings confers unique reactivity and biological activity.
The presence of specific substituents (e.g., 2-chlorobenzyl) enhances selectivity in reactions and potential therapeutic applications.
That's a deep dive into the complex and fascinating world of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one!
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-chlorophenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O4S/c26-18-7-3-1-5-16(18)12-30-24(31)17-6-2-4-8-19(17)27-25(30)35-13-22-28-23(29-34-22)15-9-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNJNCCUIZTZPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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